Product packaging for Ethyl 4-chloropyrimidine-2-carboxylate(Cat. No.:CAS No. 944906-70-1)

Ethyl 4-chloropyrimidine-2-carboxylate

Cat. No.: B1441852
CAS No.: 944906-70-1
M. Wt: 186.59 g/mol
InChI Key: BPEDRZJHMPCNRB-UHFFFAOYSA-N
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Description

Ethyl 4-Chloropyrimidine-2-carboxylate (CAS 944906-70-1) is a high-value pyrimidine-based building block in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C 7 H 7 ClN 2 O 2 and a molecular weight of 186.60 g/mol, is characterized by the presence of both an ester group and a reactive chlorine atom on the pyrimidine ring . This distinct structure makes it a versatile precursor for the construction of more complex nitrogen-containing heterocycles. Its primary research value lies in its role as a key intermediate in the synthesis of pyrimidopyrimidine scaffolds . These bicyclic structures are of significant interest in medicinal chemistry due to their diverse biological activities. Research indicates that pyrimidopyrimidine analogs have demonstrated potent applications as anticancer agents, antioxidants, dihydrofolate reductase inhibitors, and treatments for type 2 diabetes . Furthermore, they have been explored for their antibacterial, anti-inflammatory, and antihypertensive properties . The compound serves as a crucial starting material in multi-step synthetic processes, including multicomponent condensation reactions, to access these pharmacologically active molecules . Safety Information: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care. Refer to the Safety Data Sheet for detailed hazard information. Storage: Store under an inert atmosphere at 2-8°C to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClN2O2 B1441852 Ethyl 4-chloropyrimidine-2-carboxylate CAS No. 944906-70-1

Properties

IUPAC Name

ethyl 4-chloropyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-2-12-7(11)6-9-4-3-5(8)10-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEDRZJHMPCNRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944906-70-1
Record name ethyl 4-chloropyrimidine-2-carboxylate
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Preparation Methods

Reagents and Catalysts

  • Starting material: Pyrimidine-2-carboxylic acid or its salts.
  • Chlorinating agent: Thionyl chloride (SOCl₂), used in molar excess (typically 2–7 equivalents).
  • Catalyst: Bromine (Br₂) is used as a catalyst in catalytic amounts (0.01 to 1.0 molar equivalents, preferably 0.1 to 0.3 equivalents). Bromine enhances reaction rate and selectivity.
  • Solvent: Acetonitrile is commonly used, but other solvents such as aromatic hydrocarbons, aliphatic hydrocarbons, halogenated hydrocarbons, ethers, and esters are also applicable.

Reaction Conditions

  • Temperature: Usually between 30 °C and 140 °C, optimally 70–90 °C.
  • Time: Typically 3 to 7 hours, depending on scale and conditions.
  • Atmosphere: Nitrogen or inert atmosphere to prevent oxidation.

Mechanistic Insights and Catalytic Role of Bromine

Bromine acts as a catalyst by facilitating the formation of the acid chloride intermediate more efficiently than other catalysts like sodium bromide or N,N-dimethylformamide. It reduces reaction time and suppresses by-product formation such as 4,5-dichloro derivatives.

Esterification Step: Formation of Ethyl 4-chloropyrimidine-2-carboxylate

After formation of the acid chloride intermediate, it is reacted with ethanol under controlled conditions to form the ethyl ester. This step is typically carried out by:

  • Adding ethanol to the acid chloride under cooling.
  • Using a base such as pyridine or triethylamine to scavenge HCl formed.
  • Controlling temperature to avoid side reactions.

Experimental Data and Yield Analysis

The following table summarizes key experimental data from industrially relevant examples demonstrating the preparation of 4-chloropyrimidine-2-carboxylic acid chloride, which is directly applicable to the preparation of this compound after esterification:

Example Pyrimidine-2-carboxylic acid (g/mol) Thionyl Chloride (equiv) Bromine (equiv) Solvent (volume equiv) Temp (°C) Time (h) Yield of methyl ester (%) Impurity (4,5-dichloro %)
1 5.0 (40.6 mmol) 5 0.1 None 85 3 89.3 2.3
2 145.0 g (1.18 mol) 5 0.2 None 85 4 88.0 5.0
3 7.0 g (56.9 mmol) 5 0.25 Acetonitrile (1 vol) 85 4 85.2 3.4
4 100 kg (812.3 mol) 4.5 (combined) 0.2 Acetonitrile (2 vol) 85 3 82.4 3.7

Note: Yields are based on methyl ester analysis after reaction with methanol to stabilize and quantify the acid chloride intermediate.

Comparative Analysis of Catalysts and Conditions

Catalyst/System Reaction Time (h) Yield (%) By-product Formation Industrial Suitability
Bromine catalyst (0.1–0.3 equiv) 3–4 85–89 Low (2–5%) High; efficient, scalable
Sodium bromide + DMF >6.5 49–76 Higher (6%) Less suitable; longer time, lower yield
No catalyst >20 Low High Not industrially viable

Bromine as a catalyst significantly improves yield and reduces reaction time compared to sodium bromide or N,N-dimethylformamide catalysis. Excess bromine (>1 equiv) increases dichlorinated impurities, reducing yield.

Summary of Preparation Method

Notes on Purity and Analysis

  • The acid chloride intermediate is unstable; therefore, it is commonly converted to the corresponding methyl ester for HPLC analysis.
  • HPLC conditions typically involve UV detection at 254 nm with acetonitrile/water/perchloric acid mobile phase.
  • Impurities such as 4,5-dichloropyrimidine derivatives are monitored to ensure selectivity.

Mechanism of Action

The mechanism of action of ethyl 4-chloropyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the ester group play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with the active site or by competing with natural substrates . The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Substituent Position Variations

The position of functional groups on the pyrimidine ring significantly impacts electronic distribution and reactivity. Key comparisons include:

Compound Name Substituents Reactivity Profile Key Applications
Ethyl 4-chloropyrimidine-2-carboxylate 4-Cl, 2-COOEt High electrophilicity at C-4 due to Cl; ester at C-2 stabilizes intermediates Drug intermediates, agrochemicals
Ethyl 4-chloropyrimidine-5-carboxylate 4-Cl, 5-COOEt Reduced electrophilicity at C-4; ester at C-5 alters steric interactions Specialty polymers
Ethyl 2-chloropyrimidine-5-carboxylate 2-Cl, 5-COOEt Cl at C-2 directs nucleophilic attack to C-5 Antiviral agents

Research Findings :

  • The 4-chloro-2-carboxylate isomer exhibits enhanced reactivity in Suzuki-Miyaura couplings compared to its 5-carboxylate counterpart due to favorable orbital alignment .
  • Crystallographic studies using SHELX software confirm that substituent positions influence molecular packing and hydrogen-bonding networks .

Ester Group Variations

The choice of ester group (ethyl vs. methyl) affects solubility, stability, and synthetic utility:

Compound Name CAS Number Ester Group Solubility (Organic Solvents) Price (1g)
This compound - COOEt High -
Mthis compound 3D-LHB45017 COOMe Moderate €1,024.00
Methyl 4,6-dichloropyrimidine-2-carboxylate 3D-LHB45022 COOMe Low €1,667.00

Research Findings :

  • Ethyl esters generally exhibit higher solubility in nonpolar solvents than methyl esters, making them preferable for solution-phase synthesis .
  • Methyl esters are more cost-effective for small-scale research but may require harsher reaction conditions due to lower leaving-group ability .

Halogenation and Functional Group Modifications

Additional halogens or functional groups alter molecular weight, reactivity, and biological activity:

Compound Name Substituents Molecular Weight (g/mol) Similarity Score
This compound 4-Cl, 2-COOEt ~200.6 Reference
Ethyl 2,4-dichloro-5-pyrimidinecarboxylate 2,4-Cl, 5-COOEt ~235.0 0.83
Ethyl 4-cyano-3-hydroxy-thiophene carboxylate 4-CN, 3-OH, thiophene ~227.2 0.85

Research Findings :

  • Dichloro derivatives (e.g., 2,4-dichloro-5-carboxylate) show increased reactivity in Ullmann couplings but reduced bioavailability due to higher lipophilicity .

Biological Activity

Ethyl 4-chloropyrimidine-2-carboxylate (C7H7ClN2O2) is a pyrimidine derivative that has garnered attention in various scientific fields, particularly in medicinal chemistry and biological research. This compound is recognized for its potential applications as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C7H7ClN2O2
  • SMILES : CCOC(=O)C1=NC=CC(=N1)Cl
  • InChI : InChI=1S/C7H7ClN2O2/c1-2-12-7(11)6-9-4-3-5(8)10-6/h3-4H,2H2

The presence of a chlorine atom and an ester group in its structure significantly influences its chemical reactivity and biological interactions.

This compound exhibits its biological activity primarily through its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom enhances its binding affinity, while the ester group facilitates nucleophilic substitution reactions. The compound can inhibit enzyme activity by:

  • Forming Covalent Bonds : Interacting with the active site of enzymes.
  • Competing with Natural Substrates : Acting as a competitive inhibitor.

Antiviral and Anticancer Potential

Research indicates that this compound may possess antiviral and anticancer properties. It has been studied as a potential lead compound for developing new drugs targeting various cancer cell lines.

  • Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against human cancer cell lines, suggesting its potential as a scaffold for drug development .

Enzyme Inhibition Studies

This compound has been utilized in studies aimed at identifying enzyme inhibitors. For instance:

  • Example : It was found to inhibit specific kinases involved in cancer progression, showcasing its role in therapeutic applications .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other chlorinated pyrimidine derivatives:

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-chloropyrimidine-5-carboxylateChlorine at position 2Different reactivity profile
Ethyl 5-chloro-4-pyrimidinecarboxylic acid ethyl esterChlorine at position 5Varying biological activities
Ethyl 4-amino-2-chloropyrimidine-5-carboxylateAmino group additionEnhanced solubility and altered biological effects

This table illustrates how the position of substituents influences the biological activity and chemical properties of these compounds.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological efficacy. For example:

  • Synthesis of Derivatives : Researchers have synthesized various derivatives to evaluate their anticancer activity, leading to the identification of more potent analogs .
  • Biological Assays : In vitro assays have demonstrated that some derivatives possess improved selectivity and reduced toxicity compared to the parent compound .

Q & A

Basic Questions

Q. What are the established synthetic routes for Ethyl 4-chloropyrimidine-2-carboxylate, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves chlorination of pyrimidine precursors followed by carboxylation. For example, chlorination of ethyl pyrimidine intermediates using POCl₃ or SOCl₂ under reflux conditions (60–80°C, 4–6 hours) yields the chlorinated product. Subsequent carboxylation is achieved via nucleophilic substitution with ethyl chloroformate in anhydrous solvents like THF or DCM, catalyzed by bases such as triethylamine .
  • Optimization : Reaction efficiency is monitored via TLC or HPLC. Variables like temperature, solvent polarity, and stoichiometric ratios are systematically adjusted. For instance, excess chlorinating agents (1.5–2.0 eq.) improve yields, while controlled addition rates minimize side reactions.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H and ¹³C NMR identify substituent positions and confirm ester/chlorine groups. For example, the ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR, while the pyrimidine ring protons resonate between 7.5–8.5 ppm in ¹H NMR .
  • IR : Peaks at ~1720 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 201.04 for C₇H₇ClN₂O₂) .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound derivatives be resolved?

  • Approach :

  • Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex derivatives.
  • Validate structures via X-ray crystallography (e.g., SHELX software for refinement ).
  • Compare experimental data with computational predictions (DFT-based chemical shift calculations) to identify misassignments .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitutions?

  • Methodology :

  • Conceptual DFT : Calculate Fukui indices (electrophilicity) to identify reactive sites. For example, the C-4 chlorine atom exhibits high electrophilicity, making it prone to substitution .
  • Molecular Dynamics Simulations : Model solvent effects (e.g., DMF vs. THF) on reaction pathways using software like Gaussian or ORCA.

Q. How should researchers address contradictory results in cytotoxicity assays involving this compound?

  • Analysis Framework :

  • Statistical Validation : Apply ANOVA or t-tests to assess significance across replicates. Outliers are scrutinized via Grubbs’ test .
  • Experimental Controls : Include positive controls (e.g., doxorubicin) and vehicle controls to normalize cell viability data.
  • Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values, ensuring consistency across cell lines (e.g., HeLa vs. MCF-7) .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the ester group.
  • Characterization : Combine experimental and computational data for unambiguous structural confirmation.
  • Biological Assays : Validate findings across multiple cell lines and use orthogonal assays (e.g., apoptosis markers) to confirm mechanisms.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-chloropyrimidine-2-carboxylate
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